molecular formula C26H30O5 B1238039 Panduratin C

Panduratin C

Cat. No.: B1238039
M. Wt: 422.5 g/mol
InChI Key: UDUSGBMXZRNBJM-ZFGGDYGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Panduratin C is a cyclohexenyl chalcone derivative isolated from Boesenbergia rotunda (fingerroot), a medicinal plant in the Zingiberaceae family. It belongs to a class of bioactive compounds characterized by a chalcone scaffold fused with a cyclohexenyl moiety, which confers unique pharmacological properties . This compound has been identified alongside other chalcones such as Panduratin A, hydroxypanduratin A, and nicolaioidesin C, primarily in the rhizomes of B. rotunda . While its bioactivity profile is less extensively studied than Panduratin A, this compound demonstrates notable anti-HIV-1 protease activity (IC₅₀ values reported in comparative studies) and antimicrobial properties .

Properties

Molecular Formula

C26H30O5

Molecular Weight

422.5 g/mol

IUPAC Name

(2,4-dihydroxy-6-methoxyphenyl)-[(1R,2S,6R)-6-(4-hydroxyphenyl)-3-methyl-2-(3-methylbut-2-enyl)cyclohex-3-en-1-yl]methanone

InChI

InChI=1S/C26H30O5/c1-15(2)5-11-20-16(3)6-12-21(17-7-9-18(27)10-8-17)24(20)26(30)25-22(29)13-19(28)14-23(25)31-4/h5-10,13-14,20-21,24,27-29H,11-12H2,1-4H3/t20-,21+,24-/m1/s1

InChI Key

UDUSGBMXZRNBJM-ZFGGDYGUSA-N

SMILES

CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2OC)O)O)C3=CC=C(C=C3)O

Isomeric SMILES

CC1=CC[C@H]([C@@H]([C@@H]1CC=C(C)C)C(=O)C2=C(C=C(C=C2OC)O)O)C3=CC=C(C=C3)O

Canonical SMILES

CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2OC)O)O)C3=CC=C(C=C3)O

Synonyms

(2,4-dihydroxy-6-methoxyphenyl)(3'-methyl-2'-(3''-methylbut-2''-enyl)-6'-(4'''-hydroxyphenyl)cyclohex-3'-enyl)methanone
panduratin C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The cyclohexenyl chalcones share a core structure consisting of two aromatic rings connected by an α,β-unsaturated ketone system, with a cyclohexenyl ring substitution. Key structural variations among analogs determine their bioactivity:

Compound Key Structural Features Source
Panduratin C Cyclohexenyl chalcone with hydroxyl and methoxy groups Boesenbergia rotunda
Panduratin A Cyclohexenyl chalcone with distinct hydroxylation B. rotunda
Hydroxypanduratin A Panduratin A derivative with additional hydroxyl group B. rotunda
Nicolaioidesin C Racemic cyclohexenyl chalcone with varied substituents Natural sources (unspecified)
Cardamonin Simple chalcone lacking cyclohexenyl moiety B. rotunda and other plants

Structural Impact on Activity :

  • The hydroxyl and methoxy groups on this compound and A enhance solubility and hydrogen-bonding interactions with biological targets, such as viral proteases .
  • Hydroxypanduratin A’s additional hydroxyl group confers stronger anti-HIV-1 protease inhibition (IC₅₀ = 5.6 μM) compared to Panduratin A (IC₅₀ = 18.7 μM) .
  • The absence of the cyclohexenyl ring in cardamonin reduces its binding affinity to targets like dengue NS2B/NS3 protease, limiting its antiviral potency compared to Panduratin A .

Pharmacological Activities

Antiviral Activity
  • This compound : Exhibits anti-HIV-1 protease activity, though less potent than hydroxypanduratin A .
  • Panduratin A : Inhibits dengue NS2B/NS3 protease via interactions with catalytic triad residues (His51, Asp75, Ser135) .
  • Hydroxypanduratin A : Superior anti-HIV-1 activity due to enhanced hydrogen bonding with Gly151 and Ser135 .
Anticancer and Anti-Inflammatory Effects
  • Panduratin A : Demonstrates dose-dependent cytotoxicity in prostate cancer cells (PC-3, DU-145) by inducing apoptosis and inhibiting cathepsins . It also mitigates colitis in mice by reducing oxidative stress and epithelial damage .
Antimicrobial and Adjuvant Properties
  • Panduratin A : Enhances colistin’s antibacterial activity against multidrug-resistant Acinetobacter baumannii by reducing biofilm formation and modulating bacterial gene expression .
  • Nicolaioidesin C : Structural similarity to Panduratin A implies possible adjuvant utility, though specific studies are lacking .

Key Research Findings and Gaps

Highlights

  • Panduratin A is the most pharmacologically versatile compound, with validated effects in cancer, inflammation, and infectious diseases .
  • Hydroxypanduratin A’s superior enzymatic inhibition highlights the role of hydroxylation in enhancing target binding .
  • Structural simplification (e.g., cardamonin) reduces efficacy, emphasizing the importance of the cyclohexenyl moiety .

Q & A

What frameworks (e.g., FINER criteria) should guide the prioritization of this compound research questions for grant proposals?

  • Methodological Answer :
  • FINER Evaluation : Ensure questions are Feasible (e.g., accessible resources), Interesting (novel mechanisms), Novel (understudied targets), Ethical (animal use justified), and Relevant (therapeutic potential) .
  • PICO Framework : Define Population (e.g., cancer cell lines), Intervention (this compound dose), Comparison (standard drugs), and Outcomes (apoptosis rate) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Panduratin C
Reactant of Route 2
Panduratin C

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